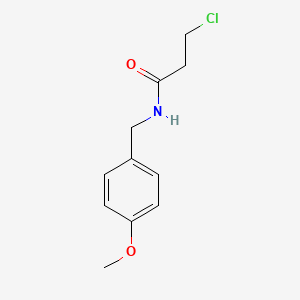

3-Chloro-N-(4-methoxybenzyl)propanamide

Description

Significance of Amide Functional Groups in Chemical Research

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is of paramount importance in chemistry and biology. This linkage is the fundamental component of peptide bonds, which form the backbone of proteins and enzymes, highlighting its central role in biochemistry. In chemical research, the amide bond is prized for its stability, which makes it a reliable and robust linker in the design of new molecules. nih.gov

Properties of the amide group, such as its planarity due to resonance and its ability to act as both a hydrogen bond donor and acceptor, are crucial for molecular recognition and interaction with biological targets. nih.gov This stability and capacity for hydrogen bonding make amides a common feature in approximately 25% of all pharmaceutical drugs. The synthesis of amides is a cornerstone of organic chemistry, typically achieved through the reaction of a carboxylic acid derivative with an amine.

Overview of Halogenated Amide Structures in Advanced Organic Synthesis

The incorporation of halogens, such as chlorine, into amide structures creates halogenated amides, a class of compounds with significant utility in advanced organic synthesis. The presence of a halogen atom can profoundly influence a molecule's chemical reactivity and physical properties. In drug discovery, the substitution of a hydrogen atom with chlorine can lead to remarkable improvements in potency and can favorably alter pharmacokinetic parameters. acs.org

Halogenated amides serve as versatile intermediates. The halogen can act as a leaving group in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed to construct complex molecular architectures from simpler precursors.

Contextualization within N-Substituted Aryl- and Benzyl-Amide Research

3-Chloro-N-(4-methoxybenzyl)propanamide belongs to the broad class of N-substituted amides, specifically N-benzylamides. Research into N-substituted aryl- and benzyl-amides is extensive, largely driven by their prevalence in medicinal chemistry and material science. The 'N-substituent'—the group attached to the amide nitrogen—plays a critical role in defining the molecule's three-dimensional shape and properties.

The N-benzyl group, in particular, is a common motif in organic synthesis. The debenzylation of N-benzyl amides is a well-established transformation, often used as a deprotection strategy in multi-step syntheses. nih.gov The broader class of N-aryl amides is a ubiquitous component of a wide range of natural products and biologically active compounds, making their synthesis and functionalization an active area of chemical research.

Physicochemical Properties of this compound

While detailed experimental studies and applications for this compound are not extensively documented in publicly available literature, its fundamental physicochemical properties can be derived from chemical databases. These computed properties provide a baseline understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C11H14ClNO2 | PubChem |

| PubChem CID | 578436 | PubChem |

| Molecular Weight | 227.69 g/mol | PubChem |

| IUPAC Name | 3-chloro-N-[(4-methoxyphenyl)methyl]propanamide | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

| LogP (Computed) | 2.3 | PubChem |

This interactive table summarizes the key computed properties of this compound.

Further peer-reviewed research focusing specifically on the synthesis, reactivity, and potential applications of this compound is limited. The available information primarily situates it as a chemical intermediate, with its properties being inferred from the well-understood behavior of its constituent functional groups: the chloroalkane, the N-benzylamide, and the methoxybenzene moieties.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-[(4-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEMVYZJGLKXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342074 | |

| Record name | 3-Chloro-N-(4-methoxybenzyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-76-3 | |

| Record name | 3-Chloro-N-[(4-methoxyphenyl)methyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(4-methoxybenzyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for N-(4-hydroxy-3-methoxybenzyl)propanamide Analogues

The synthesis of analogues, such as those derived from vanillylamine (B75263) (4-hydroxy-3-methoxybenzylamine), provides valuable insights into the broader synthetic context. These routes often accommodate various functional groups and serve as models for the synthesis of the primary compound of interest. A general synthesis for 3-(4-hydroxyphenyl)propanamide, a related structure, involves reacting p-hydroxyphenylpropionic acid with thionyl chloride and then with ammonia (B1221849) water, achieving a yield of 84%. google.com

Condensation reactions are a cornerstone of amide synthesis, defined as a reaction where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org The direct reaction between a carboxylic acid and an amine to form an amide is a slow process at room temperature but is fundamental to producing polyamides like proteins, where the amide linkage is known as a peptide bond. libretexts.org

The synthesis of halogenated amides such as 3-Chloro-N-(4-methoxybenzyl)propanamide can be efficiently achieved by reacting an amine with an acid halide. The reaction of acyl chlorides or bromides with amines is often exothermic and may require cooling to control the reaction rate. For instance, 3-Chloro-N-(4-methoxyphenyl)propanamide can be prepared by reacting 3-chloropropionic acid with 4-methoxyaniline under suitable conditions. A more reactive approach involves using an acyl chloride, such as 3-chloropropionyl chloride, with 4-methoxybenzylamine. This method circumvents the high temperatures and dehydrating agents often needed for direct condensation of a carboxylic acid and amine. acsgcipr.org

Table 1: Comparison of Amide Synthesis Methods

| Method | Reactants | Key Features | Common Reagents/Conditions |

|---|---|---|---|

| Direct Thermal Condensation | Carboxylic Acid + Amine | Requires high temperatures to drive off water; can lead to degradation or racemization. acsgcipr.org | Heat, often with azeotropic removal of water (e.g., Dean-Stark apparatus). acsgcipr.org |

| Acyl Halide Method | Acyl Chloride + Amine | Highly reactive and often high-yielding; generates HCl as a byproduct, requiring a base. | Thionyl chloride (SOCl₂) to prepare acyl chloride; typically run at cool temperatures. google.com |

| Coupling Reagent Method | Carboxylic Acid + Amine | Mild conditions, high efficiency; produces stoichiometric byproducts that need removal. mdpi.comacs.org | Carbodiimides (DCC, EDCI), Uronium salts (HATU, HBTU), T3P. commonorganicchemistry.com |

| Catalytic Direct Amidation | Carboxylic Acid + Amine | Greener approach with water as the only byproduct; avoids stoichiometric activators. dur.ac.uk | Boronic acid derivatives, Zirconium compounds (e.g., ZrOCl₂·8H₂O). dur.ac.ukrsc.org |

4-Hydroxy-3-methoxybenzylamine (vanillylamine) is a key precursor for synthesizing a range of biologically relevant amide analogues. google.com Its hydrochloride salt is an important intermediate for compounds like N-vanillyl-pelargonamide (a capsaicin (B1668287) analogue). google.com A patented method for preparing high-purity vanillylamine hydrochloride involves the reduction of 4-hydroxy-3-methoxyphenyl oxime using anhydrous ammonium (B1175870) formate (B1220265) and a Pd/C catalyst in methanol, achieving yields over 90%. google.com

The synthesis of N-(4-Hydroxy-3-methoxybenzyl)benzamide, a direct analogue, demonstrates the utility of this precursor. nih.gov The process involves treating the 4-hydroxy-3-methoxybenzylamine hydrochloride salt with sodium hydroxide, followed by the dropwise addition of benzoyl chloride. nih.gov This strategic use of the precursor allows for the direct incorporation of the vanillyl moiety into the final amide structure.

The conditions for amide formation can be tailored to the specific substrates and desired outcomes. While direct thermal condensation requires forcing conditions, catalytic methods offer milder alternatives. acsgcipr.org Boron-based catalysts, particularly boronic acids, have been used for over two decades to facilitate direct amidation by mediating the condensation under less harsh conditions. dur.ac.uk These reactions often still require methods for water removal, such as molecular sieves or azeotropic distillation.

For laboratory and industrial-scale synthesis, stoichiometric coupling reagents are frequently preferred for their reliability and mild reaction conditions. acs.org

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form an O-acylurea intermediate, which is then attacked by the amine. luxembourg-bio.com The byproduct, dicyclohexylurea, is often insoluble and can be removed by filtration. luxembourg-bio.com

Uronium/Phosphonium Salts : Reagents such as HATU, HBTU, and PyBOP are highly efficient and are commonly used in peptide synthesis.

Other Catalysts : A variety of metal catalysts, including those based on copper, zinc, and zirconium, have been developed for amide formation. rsc.org For example, ZrOCl₂·8H₂O has been used to catalyze the reaction between carboxylic acids and N,N'-dimethylurea under microwave irradiation to form amides in high yields. rsc.org In the synthesis of fatty acid-derived N-(4-methoxybenzyl) amides, a combination of DCC and 4-dimethylaminopyridine (B28879) (DMAP) has been used effectively. nih.gov

Investigations into Reaction Mechanism and Selectivity

Understanding the reaction mechanism is crucial for optimizing conditions and controlling selectivity, particularly when dealing with complex molecules or chiral centers.

The mechanism of amide bond formation depends on the method used. In direct condensation , the reaction is believed to proceed through the attack of the amine on a hydrogen-bond-bound dimer of the carboxylic acid. acsgcipr.org However, there is debate as to whether the formation of an ammonium carboxylate salt is a productive intermediate or a competing side reaction. researchgate.net

When using coupling reagents , the carboxylic acid is first activated. With carbodiimides like DCC, the acid adds across the C=N double bond of the reagent to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack by the amine to yield the amide and the urea (B33335) byproduct. luxembourg-bio.com A base is often required for reactions involving coupling agents like T3P to deprotonate the carboxylic acid, allowing it to attack the activator. The amine then attacks the activated carbonyl group to form the final amide. commonorganicchemistry.com

Catalytic approaches also have distinct mechanisms. Boronic acid catalysts are thought to form a reactive intermediate with the carboxylic acid, facilitating the subsequent attack by the amine. dur.ac.uk

Stereochemistry is a critical aspect of organic synthesis, influencing the biological and physical properties of molecules. rijournals.com While this compound is an achiral molecule, stereochemical considerations become paramount when synthesizing analogues with stereogenic centers. For example, if the synthesis started with a chiral carboxylic acid, such as 2-chloropropanoic acid, the resulting propanamide would be chiral.

In such cases, the reaction conditions must be carefully chosen to avoid racemization—the loss of stereochemical purity. acsgcipr.org

Racemization Pathways : In amide coupling, racemization can occur, particularly when activating carboxylic acids that have a stereocenter at the α-position. luxembourg-bio.com One common pathway involves the formation of an oxazolone (B7731731) intermediate after the generation of the O-acylurea, which can lead to epimerization. luxembourg-bio.com

Controlling Stereochemistry : To minimize racemization when using carbodiimide (B86325) coupling reagents, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often employed. HOBt traps the reactive O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine to give higher yields and better stereochemical fidelity. luxembourg-bio.com The choice of solvent, temperature, and base can also significantly impact the stereochemical outcome of the reaction. researchgate.net Asymmetric synthesis strategies, utilizing chiral catalysts or auxiliaries, are employed when the goal is to create a specific stereoisomer preferentially. numberanalytics.comuou.ac.in

Optimization Strategies for Yield and Purity in Multi-step Synthesis

Influence of Reaction Parameters on Yield

The selection of solvent and base (acid scavenger) plays a pivotal role in the acylation reaction. Different combinations can significantly impact the reaction rate, side-product formation, and ultimately, the isolated yield of the desired amide. While specific comparative studies for this compound are not extensively detailed in publicly available literature, general principles of N-acylation and data from analogous reactions provide a framework for optimization.

For instance, the reaction is commonly performed in aprotic solvents such as dichloromethane (B109758) (DCM), toluene, or N,N-dimethylformamide (DMF). The choice of solvent can influence the solubility of the starting materials and the stability of the intermediates.

An inorganic base like sodium bicarbonate or an organic base such as triethylamine (B128534) is typically employed to neutralize the hydrochloric acid generated during the reaction. The strength and solubility of the base can affect the reaction kinetics and the ease of removal during workup.

To illustrate the impact of these choices, consider the following hypothetical experimental data based on common outcomes in similar acylation reactions:

| Solvent | Base | Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 0 to 25 | 2 | 92 |

| Toluene | Sodium Bicarbonate | 25 to 60 | 4 | 85 |

| N,N-Dimethylformamide | None (Solvent as base) | 25 | 4 | 78 |

This interactive table demonstrates how different combinations of solvents and bases can influence the crude yield of the product. The data suggests that a combination of dichloromethane and triethylamine at controlled temperatures provides a higher yield in a shorter reaction time.

Strategies for Purity Enhancement

Achieving high purity is as critical as obtaining a high yield. The primary impurities in the synthesis of this compound often arise from unreacted starting materials, side reactions, or the degradation of the product. Effective purification strategies are therefore essential.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the desired compound versus its impurities. A good recrystallization solvent will dissolve the compound at an elevated temperature but have limited solubility at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

For this compound, a common technique involves dissolving the crude product in a hot solvent, followed by slow cooling to induce the formation of high-purity crystals.

| Purification Method | Solvent System | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Recovery (%) |

|---|---|---|---|---|

| Recrystallization | Ethanol/Water | 95.5 | 98.9 | 85 |

| Recrystallization | Ethyl Acetate/Hexane | 96.2 | 99.1 | 82 |

| Column Chromatography | Silica (B1680970) Gel (Ethyl Acetate/Hexane gradient) | 99.5 | 75 |

This interactive table illustrates the effectiveness of different purification methods. While column chromatography can achieve very high purity, recrystallization often provides a good balance between purity enhancement and product recovery, making it a more scalable and cost-effective option for industrial production.

Chromatography: For achieving the highest possible purity, particularly on a smaller scale or for analytical standard preparation, column chromatography is the method of choice. By using a stationary phase like silica gel and a carefully selected mobile phase, it is possible to separate the target compound from even closely related impurities.

Structural Elucidation and Advanced Spectroscopic Analysis

X-ray Crystallography Studies of the N-(4-hydroxy-3-methoxybenzyl)propanamide Moiety

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a three-dimensional map of electron density, revealing the positions of atoms, their chemical bonds, and non-covalent interactions. wikipedia.org The following sections detail the crystallographic analysis of a closely related compound, N-(4-hydroxy-3-methoxybenzyl)benzamide, whose structural data provides a strong model for the N-(4-hydroxy-3-methoxybenzyl)propanamide moiety. nih.gov

Determination of Crystal Structure and Unit Cell Parameters

The crystal structure of N-(4-hydroxy-3-methoxybenzyl)benzamide was determined to be monoclinic. nih.gov The analysis provided precise measurements of the unit cell, which is the fundamental repeating unit of the crystal lattice. These parameters define the size and shape of the repeating block from which the entire crystal is built. nih.gov

The crystallographic data indicates that there are four molecules (Z = 4) within each unit cell. nih.gov The specific parameters determined at a temperature of 294 K are detailed in the table below. nih.gov

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| a | 7.2292 (18) Å |

| b | 21.057 (5) Å |

| c | 9.031 (2) Å |

| β | 106.849 (12)° |

| Volume (V) | 1315.7 (5) ų |

| Molecules per Unit Cell (Z) | 4 |

| Radiation Source | Mo Kα |

| Temperature (T) | 294 K |

This interactive table summarizes the key unit cell parameters obtained from X-ray diffraction analysis. nih.gov

Analysis of Bond Lengths and Angles in Amide Resonance

The geometry of the amide group is a critical feature of the molecule's structure. The bond lengths within the amide fragment (–CO–NH–) provide direct evidence of electron delocalization, a phenomenon known as amide resonance. nih.gov In this state, the lone pair of electrons from the nitrogen atom is delocalized over the N-C-O system.

In the crystal structure of N-(4-hydroxy-3-methoxybenzyl)benzamide, the C7=O1 bond distance is 1.248 (3) Å, and the C7—N1 bond distance is 1.321 (3) Å. nih.gov The C–N bond is shorter than a typical C–N single bond, while the C=O bond is slightly longer than a typical C=O double bond. This intermediate character of the bond lengths confirms the presence of significant resonance, which imparts planarity and stability to the amide group. nih.govresearchgate.net

| Bond | Bond Length (Å) |

| C7=O1 | 1.248 (3) |

| C7—N1 | 1.321 (3) |

This interactive table presents the experimentally determined bond lengths within the amide fragment, indicating electron delocalization. nih.gov

Intermolecular Interactions and Crystal Packing Architectures

In the solid state, molecules are organized into a stable, repeating three-dimensional lattice through a network of intermolecular interactions. nih.gov For the N-(4-hydroxy-3-methoxybenzyl)propanamide moiety, hydrogen bonds are the dominant forces governing the crystal packing. nih.gov

The amide group contains an N–H group, which acts as a hydrogen bond donor, and a carbonyl oxygen (C=O), which is a hydrogen bond acceptor. In the crystal structure of N-(4-hydroxy-3-methoxybenzyl)benzamide, a distinct N–H⋯O hydrogen bond is observed. nih.gov Specifically, the N1–H1N group forms a hydrogen bond with the O3 atom of a neighboring molecule. nih.gov This interaction links the molecules together, contributing significantly to the stability of the crystal lattice. nih.gov

The geometric details of these key hydrogen bonds are summarized below.

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1–H1N···O3 | 0.85 (3) | 2.42 (3) | 3.145 (6) | 143 (2) |

| O3–H3A···O1 | 0.98 (4) | 1.80 (4) | 2.745 (5) | 160 (5) |

This interactive table details the geometry of the intermolecular hydrogen bonds that define the crystal packing architecture. nih.gov

C–H⋯O Contacts and Their Contribution to Crystal Stability

In the solid state, the crystal structure of 3-Chloro-N-(4-methoxybenzyl)propanamide is significantly influenced by a network of intermolecular interactions. Beyond classical hydrogen bonds, weaker C–H⋯O contacts play a crucial role in the stabilization of the crystal lattice. nih.govresearchgate.net

Graph-Set Analysis of Hydrogen Bond Motifs

To systematically describe the intricate patterns of hydrogen bonding within the crystal lattice, graph-set analysis is employed. This method provides a clear and unambiguous descriptor for the hydrogen-bond motifs. scispace.comnih.gov For this compound, both the classical N–H⋯O hydrogen bonds and the weaker C–H⋯O contacts form simple, repeating chains. nih.gov

On the unitary level of graph-set analysis, the descriptor for each of these interaction types is C¹₁(4). nih.govresearchgate.net This notation indicates a chain motif (C) where the repeating pattern involves 4 atoms. The subscript and superscript denote the number of hydrogen bond donors and acceptors within the repeating unit, respectively. scispace.com The presence of these well-defined C(4) chains underscores the directional and ordered nature of the intermolecular forces that build the crystal.

| Interaction Type | Graph-Set Descriptor | Description |

| N–H⋯O | C¹₁(4) | A chain motif formed by classical hydrogen bonds. |

| C–H⋯O | C¹₁(4) | A chain motif formed by non-classical hydrogen bonds. |

Advanced NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While detailed experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of its constituent functional groups.

The ¹H-NMR spectrum provides information about the chemical environment of hydrogen atoms. The expected signals for this compound would correspond to the aromatic protons, the methoxy (B1213986) group, the methylene (B1212753) protons of the propanamide chain, and the amide proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Amide (N-H) | 7.5 - 8.5 | Broad Singlet |

| Aromatic (C₆H₄) | 6.8 - 7.4 | Doublet, Doublet |

| Methylene (-CH₂-N) | 4.3 - 4.5 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methylene (-CH₂-Cl) | ~3.8 | Triplet |

| Methylene (-CH₂-CO) | ~2.8 | Triplet |

| Note: This table represents expected values based on standard chemical shift ranges and is not based on reported experimental data. |

The ¹³C-NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. Ten distinct signals would be expected for the ten unique carbon atoms in this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-N) | 130 - 135 |

| Aromatic (CH) | 114 - 130 |

| Methoxy (-OCH₃) | 55 - 56 |

| Methylene (-CH₂-N) | 42 - 45 |

| Methylene (-CH₂-Cl) | 40 - 43 |

| Methylene (-CH₂-CO) | 38 - 41 |

| Note: This table represents expected values based on standard chemical shift ranges and is not based on reported experimental data. |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. COSY experiments would confirm proton-proton couplings within the ethyl and benzyl (B1604629) fragments, while HSQC and HMBC would correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. Currently, no 2D-NMR studies for this specific compound are available in the surveyed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide N-H | Stretch | 3250 - 3400 | FT-IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | FT-IR, Raman |

| Amide C=O (Amide I) | Stretch | 1640 - 1690 | FT-IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman |

| Amide N-H Bend (Amide II) | Bend | 1510 - 1570 | FT-IR |

| C-O (Ether) | Asymmetric Stretch | 1230 - 1270 | FT-IR |

| C-N | Stretch | 1200 - 1350 | FT-IR |

| C-Cl | Stretch | 600 - 800 | FT-IR, Raman |

| Note: This table represents expected vibrational frequencies based on established correlation charts and is not based on reported experimental data for this compound. |

Key expected signals would include a strong N-H stretching band above 3250 cm⁻¹, a very strong C=O stretching absorption (Amide I band) around 1650 cm⁻¹, and the C-Cl stretching vibration in the fingerprint region. The aromatic ring would show characteristic C=C stretching bands between 1450 and 1600 cm⁻¹.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but differ in their elemental makeup.

For this compound, the molecular formula is established as C₁₁H₁₄ClNO₂. The theoretical (calculated) monoisotopic mass of this compound is derived by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

The verification process involves ionizing the compound, often through techniques like electrospray ionization (ESI), and measuring the m/z of the resulting molecular ion (e.g., [M+H]⁺, [M+Na]⁺). The experimentally measured m/z value is then compared to the calculated theoretical value. A minimal difference between the measured and theoretical mass provides strong evidence for the proposed molecular formula.

The data below illustrates the theoretical values used in the HRMS verification of this compound. The high precision of these calculated masses is the benchmark against which experimental data would be compared to confirm the compound's elemental composition.

Interactive Data Table: Theoretical Mass for HRMS Verification of this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Calculated Monoisotopic Mass | 227.07131 u |

| Calculated m/z for [M+H]⁺ | 228.07864 u |

| Calculated m/z for [M+Na]⁺ | 250.06058 u |

Note: The values presented are theoretical calculations. Experimental verification would involve comparing these values with measured data from an HRMS instrument.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

No published data is currently available.

No published data is currently available.

No published data is currently available.

No published data is currently available.

Molecular Electrostatic Potential (MESP) Surface Analysis

No published data is currently available.

No published data is currently available.

No published data is currently available.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

Assessment of Electron Delocalization and Bonding Character

Information from dedicated studies on 3-Chloro-N-(4-methoxybenzyl)propanamide is required to perform this assessment.

Characterization of Covalent and Non-Covalent Interactions

Specific ELF and LOL analyses for this compound are needed for this characterization.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

A detailed RDG analysis of this compound would be necessary to identify and visualize the non-covalent interactions within the molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Quantitative and Qualitative Assessment of Crystal Interactions

To provide a quantitative and qualitative assessment, Hirshfeld surface analysis derived from crystallographic data of this compound is required.

Quantum Chemical Studies on Related Amide Systems

Quantum chemical studies on amide systems structurally related to this compound provide fundamental insights into their electronic structure, stability, and reactivity. These computational methods are essential for interpreting experimental data and understanding the intrinsic properties of the amide bond and its interaction with neighboring functional groups.

A key feature of the amide group is the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance confers a partial double-bond character to the C–N bond, leading to a planar amide linkage and a significant rotational barrier. For instance, crystallographic analysis of 3-Chloro-N-(4-methoxyphenyl)propanamide reveals a C(=O)—N(H) bond length of 1.3416 (15) Å, which is shorter than a typical C–N single bond, confirming this electron delocalization. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to quantify this rotational barrier and explore the energetics of different conformers. Studies on related N-aryl amides have shown that the energy barrier to rotation around the C–N bond can be substantial, often in the range of 18 kcal/mol for simple amides. mdpi.com

Theoretical investigations on benzamides and their derivatives have explored the influence of substituents on the phenyl ring on the electronic and geometric properties of the molecule. researchgate.net DFT calculations on N-(4-methoxyphenyl)benzamide have been used to predict the preferred orientation of the planar regions within the molecule in isolation (gas phase). iucr.org These calculations often reveal that the energies of conformations found in experimentally determined crystal structures are slightly higher than the calculated gas-phase minimum energy conformations, highlighting the role of intermolecular forces in the solid state. iucr.org For example, the energy difference can be on the order of 2.5-3.2 kJ mol⁻¹ for substituted benzamides. iucr.org

Furthermore, Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can elucidate the specific orbital interactions responsible for conformational preferences. In amide systems, key interactions include the antiperiplanar interaction between the N-H bond as a donor and the C=O bond as a σ-acceptor, which stabilizes the common s-cis conformation of the amide linkage. ic.ac.uk These computational approaches provide a detailed electronic-level understanding that complements experimental findings on the structure and behavior of these amide systems.

| Parameter | Method | Finding | Reference |

| C(=O)—N(H) Bond Length | X-ray Crystallography | 1.3416 (15) Å, indicating partial double-bond character due to resonance. | nih.gov |

| Conformational Energy Difference | DFT Calculations | The energy of the crystal structure conformation is ~2.5 kJ mol⁻¹ higher than the calculated isolated molecule minimum. | iucr.org |

| Rotational Barrier (Amide Bond) | Theoretical Studies | The barrier for rotation around the C-N amide bond is significant, estimated around 18 kcal mol⁻¹ in simple amides. | mdpi.com |

| Stabilizing Orbital Interaction | NBO Analysis | Antiperiplanar interaction between the N-H donor and C=O σ-acceptor orbitals stabilizes the s-cis amide conformation. | ic.ac.uk |

Derivatization and Structure Activity Relationship Sar Studies

Mechanistic Exploration of Biological Activity for Derivatives

Receptor Binding Affinity and Ligand-Receptor Interactions

These interactions can include:

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The benzyl (B1604629) ring and the propyl chain can engage in hydrophobic interactions with nonpolar residues of the receptor.

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Pi-stacking: The aromatic ring of the 4-methoxybenzyl group can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan in the receptor.

The 4-methoxy group can also play a significant role. Depending on its orientation within the binding pocket, the oxygen atom can act as a hydrogen bond acceptor, or the methyl group can participate in hydrophobic interactions. The chlorine atom on the propanamide chain introduces an electrophilic center and can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Investigation of Cellular Pathway Modulation

The biological effects of a compound are ultimately manifested through its modulation of cellular pathways. While there is a lack of specific studies on the cellular pathway modulation by 3-Chloro-N-(4-methoxybenzyl)propanamide, research on structurally related N-benzylamides has shown their ability to influence various signaling pathways. For example, N-benzylbenzamide derivatives have been shown to modulate pathways associated with metabolic syndrome by acting on sEH and PPARγ.

The investigation of how this compound might alter cellular functions would typically involve a series of in vitro cellular assays. These could include assays to measure cell viability, proliferation, apoptosis, and the activity of specific enzymes or signaling proteins. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays would be employed to determine the compound's effects on protein expression and gene regulation within specific pathways.

In Silico Screening and Molecular Docking for Biological Target Identification

In the absence of experimental data, computational methods such as in silico screening and molecular docking are invaluable tools for identifying potential biological targets of a compound and elucidating its mechanism of action at a molecular level.

Predictive Binding Modes and Interaction Analysis with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method allows for the visualization of the binding mode and the analysis of the intermolecular interactions between the ligand and the protein's active site.

For a compound like this compound, docking studies would involve placing the molecule into the binding sites of various known protein structures to predict its binding affinity and pose. The results of such studies can provide hypotheses about the compound's potential biological targets. For instance, docking studies on N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives, which share the N-aryl amide motif, were used to predict their binding mode within the active site of the HIV-1 Vif protein. These studies revealed key hydrogen bonding and hydrophobic interactions that contributed to the compounds' inhibitory activity.

A hypothetical docking study of this compound into a kinase binding site, for example, might predict that the amide N-H and carbonyl oxygen form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 4-methoxybenzyl group could then occupy a hydrophobic pocket, with the methoxy (B1213986) group potentially forming a hydrogen bond with a nearby residue.

Identification of Key Residues for Ligand-Protein Interactions

A significant outcome of molecular docking studies is the identification of key amino acid residues within the receptor's binding site that are crucial for the ligand-protein interaction. These are typically residues that form strong and consistent interactions, such as hydrogen bonds or salt bridges, with the ligand across multiple predicted binding poses.

In studies of other N-benzyl derivatives, specific residues have been identified as critical for binding. For example, in the interaction of some ligands with dopaminergic receptors, a histidine residue was found to play a crucial role in the ligand-directed signaling. The identification of such key residues is vital for understanding the molecular basis of the compound's activity and for guiding further optimization efforts. Site-directed mutagenesis experiments, where these key residues are mutated and the effect on ligand binding is measured, can then be used to experimentally validate the predictions from docking studies.

Application in Lead Optimization and Drug Design (Precursor Research)

Lead optimization is an iterative process in drug discovery where a "hit" compound with initial activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a "lead" compound. Compounds like this compound can serve as valuable starting points or precursors in such lead optimization campaigns.

The N-benzylamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This makes it an attractive starting point for the design of new bioactive molecules.

The derivatization of this compound, guided by SAR and computational modeling, can lead to the development of more potent and selective drug candidates. For example, if initial screening reveals that this compound has modest activity against a particular enzyme, medicinal chemists can synthesize a library of analogs with variations in the 4-methoxybenzyl group and the chloro-propanamide tail. These analogs would then be tested to identify compounds with improved activity. This iterative cycle of design, synthesis, and testing is the essence of lead optimization.

Below is a table summarizing the potential roles of different structural components of this compound in drug design, based on the analysis of related compounds.

| Structural Component | Potential Role in Ligand-Receptor Interaction | Potential for Derivatization in Lead Optimization |

| 4-Methoxybenzyl Group | Hydrophobic interactions, pi-stacking, potential hydrogen bond acceptor (methoxy oxygen). | Altering the position and nature of substituents on the benzyl ring to improve potency and selectivity. |

| Amide Linker | Hydrogen bond donor and acceptor. Provides structural rigidity. | Modification of the linker length or conformation to optimize the orientation of the interacting moieties. |

| 3-Chloropropyl Chain | Hydrophobic interactions, potential for halogen bonding. | Substitution of the chlorine atom with other functional groups to modulate reactivity and binding affinity. |

Future Research Directions and Advanced Applications

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The efficient and scalable synthesis of 3-Chloro-N-(4-methoxybenzyl)propanamide is crucial for its application in industrial processes. Traditional methods for the synthesis of N-aryl amides often involve the use of acyl chlorides, which can be toxic, and expensive catalysts. organic-chemistry.org Recent research has focused on developing more sustainable and cost-effective synthetic routes.

One promising approach is the use of arenediazonium salts as an alternative to aryl halides. A novel method has been developed for the synthesis of N-aryl amides using arenediazonium salts and primary amides, catalyzed by inexpensive copper(I) iodide. organic-chemistry.org This protocol is applicable to a variety of substituted amides and diazonium salts, offering good to excellent yields. organic-chemistry.org The reaction proceeds via the in situ formation of iodobenzene, followed by oxidative addition and reductive elimination steps. organic-chemistry.org This method avoids the use of toxic acid chlorides and costly catalysts like palladium or ruthenium, presenting a more environmentally friendly and economical alternative. organic-chemistry.org

Another innovative and scalable approach involves the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water. rsc.org This method is particularly attractive due to the use of iron dust as the sole reductant and additive, and the reaction can be easily performed on a large scale. rsc.org The process is selective and proceeds under mild conditions, making it a viable option for industrial production. rsc.org

Further research into flow chemistry processes also holds significant potential for the multi-step synthesis of complex molecules derived from this intermediate. syrris.jp Flow chemistry allows for the integration of multiple synthetic steps into a continuous sequence, which can enhance efficiency and purity. syrris.jp

Table 1: Comparison of Synthetic Methods for N-Aryl Amides

| Method | Catalyst | Starting Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Acylation | None or base | p-Anisidine, 3-Chloropropionyl chloride | Well-established | Use of potentially hazardous acyl chlorides |

| Copper-Catalyzed | Copper(I) iodide | Arenediazonium salts, Primary amides | Avoids toxic reagents, cost-effective | May require specific ligands |

Development of Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound is essential to ensure its purity, stability, and suitability for its intended applications, particularly in the pharmaceutical industry. While traditional analytical methods like chromatography and basic spectroscopy are fundamental, advanced techniques provide deeper insights into the molecule's structure and properties. longdom.org

High-Performance Liquid Chromatography (HPLC) and its advanced variation, Ultra-High-Performance Liquid Chromatography (UHPLC) , are crucial for determining the purity of the compound and identifying any impurities. jocpr.com When coupled with Mass Spectrometry (MS) , as in LC-MS , these techniques can provide detailed information about the molecular weight and fragmentation patterns of the compound and any trace-level impurities or degradation products. jocpr.comijpsjournal.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. High-resolution NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, confirm the connectivity of atoms within the molecule. jocpr.com Advanced two-dimensional (2D) NMR techniques can provide further structural details and aid in the assignment of complex spectra.

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Information Obtained | Application |

|---|---|---|

| UHPLC-MS | Purity, molecular weight, impurity profile | Quality control, stability studies |

| High-Resolution NMR | Detailed molecular structure, stereochemistry | Structural elucidation, conformity testing |

| X-ray Crystallography | 3D molecular structure, intermolecular interactions | Definitive structural confirmation, solid-state characterization |

| FTIR Spectroscopy | Presence of functional groups | Identification and qualitative analysis |

Expansion of Computational Models for Predictive Analysis

Computational modeling has become an indispensable tool in modern chemistry for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound and its derivatives, computational studies can provide valuable insights into their electronic structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules. Such studies on related N-(4-methoxyphenyl) sulfonamide derivatives have been used to analyze bond lengths, bond angles, and torsion angles, which can then be compared with experimental data from X-ray crystallography. mdpi.com

Molecular docking studies are another crucial computational technique, particularly for predicting the interaction of a molecule with a biological target, such as an enzyme or receptor. For derivatives of N-benzylamides, molecular docking has been used to predict their binding affinity and orientation within the active sites of bacterial enzymes, providing a rationale for their observed antimicrobial activity. researchgate.net These computational predictions can help in the rational design of new derivatives with enhanced biological activity.

Investigation into Broader Biological Activity Spectrum and Mechanisms

While this compound is primarily known as a synthetic intermediate, the broader class of N-benzylamide derivatives has shown a wide range of pharmacological effects. nanobioletters.com These include antimicrobial, antibacterial, and antifungal activities. nanobioletters.com

The antimicrobial potential of N-benzylamide derivatives is a significant area of research. Studies have shown that these compounds can exhibit moderate to high activity against Gram-positive bacteria. nih.gov The mechanism of action is thought to involve the disruption of the bacterial cell wall or interference with essential enzymatic processes. nanobioletters.com The presence of halogen substituents on the benzyl (B1604629) ring has been found to influence the antibacterial activity. nih.gov

Furthermore, some N-benzyl derivatives have been investigated for their activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov The structural features of the N-benzyl moiety play a crucial role in determining the spectrum and potency of the antimicrobial activity. nih.gov Future research will likely focus on synthesizing and screening a wider range of derivatives of this compound to explore their full therapeutic potential and to elucidate their precise mechanisms of action.

Potential as Building Blocks in Complex Organic Molecule Synthesis

The chemical structure of this compound, featuring a reactive chloro-substituent and an amide linkage, makes it a valuable building block for the synthesis of more complex organic molecules. Its most notable application is as a key intermediate in the synthesis of the pharmaceutical agent Cilostazol . clockss.org

The synthesis of Cilostazol involves an intramolecular Friedel-Crafts cyclization of a derivative of this compound to form a dihydroquinolinone core structure. clockss.orggoogle.com This transformation highlights the utility of the propanamide backbone in constructing heterocyclic ring systems.

Beyond its role in the synthesis of Cilostazol, the reactivity of the chloropropyl group allows for various nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This versatility makes it a potential precursor for the synthesis of a diverse library of compounds for screening in drug discovery programs. The amide functionality can also be subjected to further chemical transformations, adding to its synthetic utility.

Role as Intermediates in Specialized Chemical Production

In the realm of specialized chemical production, this compound serves as a crucial intermediate, primarily in the pharmaceutical sector. Its industrial importance is intrinsically linked to the production of Cilostazol, a medication used to treat the symptoms of intermittent claudication. clockss.org

The industrial-scale synthesis of Cilostazol relies on a robust and efficient supply of high-purity this compound. google.com The manufacturing process for this intermediate has been optimized to ensure high yields and purity, as any impurities could potentially be carried over into the final active pharmaceutical ingredient (API). clockss.orggoogle.com

The demand for Cilostazol drives the production of this key intermediate, making it a significant compound in the fine chemical industry. As the demand for such pharmaceuticals continues, the efficient and scalable production of their intermediates, like this compound, will remain a critical aspect of chemical manufacturing.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cilostazol |

| p-Anisidine |

| 3-Chloropropionyl chloride |

Q & A

Basic: What synthetic routes are recommended for 3-Chloro-N-(4-methoxybenzyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or amidation. A common approach involves reacting chloropropionyl chloride with 4-methoxybenzylamine in a polar aprotic solvent (e.g., acetonitrile) under controlled temperatures (0–50°C). Key optimization factors include:

- Solvent choice : Acetonitrile improves solubility and reaction homogeneity compared to dichloromethane, which is used for crystallization .

- Stoichiometry : A 2–3-fold excess of amine ensures complete conversion of the acyl chloride intermediate, minimizing side products .

- Temperature : Lower initial temperatures (0°C) reduce side reactions, followed by gradual heating (50°C) to accelerate substitution .

- Work-up : Aqueous NaHCO₃ extraction removes unreacted acyl chloride, and MgSO₄ drying ensures purity .

Basic: What analytical techniques are critical for characterizing purity and structural identity?

Methodological Answer:

- X-ray crystallography : Resolves molecular geometry (e.g., C=O bond length: 1.2326 Å, C–N bond: 1.3416 Å) and confirms resonance stabilization in the amide group .

- NMR spectroscopy : Key signals include δ 4.42 ppm (methylene protons adjacent to the amide) and δ 3.80 ppm (methoxy group) .

- Melting point analysis : A sharp melting range (388–391 K) indicates high crystallinity and purity .

- HPLC : ≥95% purity thresholds are standard for research-grade material, validated using C18 columns and UV detection .

Advanced: How can crystallographic data resolve molecular geometry discrepancies from other techniques?

Methodological Answer:

Discrepancies between X-ray and computational/spectroscopic data often arise from dynamic effects (e.g., bond rotation in solution). To address this:

- Refinement software : SHELXL refines positional and thermal parameters using high-resolution data (R-factor < 0.05) .

- Validation tools : ORTEP-3 visualizes anisotropic displacement ellipsoids to assess positional uncertainty .

- Comparative analysis : Overlay crystallographic coordinates with DFT-optimized structures to identify conformational flexibility (e.g., methoxy group rotation) .

Advanced: What methodologies analyze non-classical hydrogen bonding in this compound’s crystal packing?

Methodological Answer:

Non-classical interactions (e.g., C–H···O) are analyzed via:

- Graph-set notation : Descriptors like C₁¹(4) classify chains formed by N–H···O and C–H···O contacts, revealing homodromic packing along the crystallographic a-axis .

- Distance-angle criteria : Contacts ≤2.8 Å (C–H···O) and angles ≥110° distinguish weak hydrogen bonds from van der Waals interactions .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 15% from H···O contacts) using CrystalExplorer .

Advanced: How can computational methods predict bioactivity or target interactions?

Methodological Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., Pseudomonas enzymes) using crystal structure coordinates .

- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. nitro groups) with inhibitory activity using Gaussian-derived electrostatic potentials .

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD fluctuations .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Containment : Use fume hoods for reactions involving chloropropionyl chloride (lachrymator) .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposing in halogenated waste containers .

- Storage : Keep in airtight containers at 4°C to prevent hydrolysis of the chloroamide group .

Advanced: How do solvent effects influence spectroscopic characterization?

Methodological Answer:

- Polarity-dependent shifts : In DMSO-d₆, hydrogen bonding with the amide group downfield-shifts N–H signals (δ 7.2–7.4 ppm) compared to CDCl₃ .

- Aggregation studies : UV-Vis spectroscopy in varying ethanol/water ratios monitors π-π stacking of the methoxyphenyl group (λmax ~270 nm) .

Advanced: What strategies validate crystallographic data against potential twinning or disorder?

Methodological Answer:

- Twinning detection : PLATON checks for non-merohedral twinning using Hooft statistics (|Y| > 0.5 indicates twinning) .

- Disorder modeling : SHELXL refines split positions for flexible groups (e.g., methoxy) with occupancy constraints .

- Rigid-body validation : WinGX compares observed vs. calculated structure factors to flag misplaced atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.